4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether
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Overview
Description
4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether typically involves multi-step organic reactions. One common method includes the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen substituents (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives with varying degrees of saturation.
Scientific Research Applications
4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy substituents can enhance its binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(3-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 5-(4-methoxyphenyl)-1-(3-chlorophenyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole
- 5-(4-bromophenyl)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of 4-[5-(4-bromophenyl)-1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether lies in its specific arrangement of substituents, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H18BrClN2O |
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Molecular Weight |
441.7g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(3-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H18BrClN2O/c1-27-20-11-7-15(8-12-20)21-14-22(16-5-9-17(23)10-6-16)26(25-21)19-4-2-3-18(24)13-19/h2-13,22H,14H2,1H3 |
InChI Key |
LBKVJTXFBAFUBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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